3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylchromen-2-one with benzyl bromide in the presence of a base, followed by the reaction with 2-(naphthalen-2-yl)-2-oxoethoxy chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,7-dimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- 3-benzyl-4,7-dimethyl-5-[2-(1-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- 3-benzyl-4,7-dimethyl-5-[2-(phenyl)-2-oxoethoxy]-2H-chromen-2-one
Uniqueness
What sets 3-benzyl-4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H24O4 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C30H24O4/c1-19-14-27(33-18-26(31)24-13-12-22-10-6-7-11-23(22)17-24)29-20(2)25(30(32)34-28(29)15-19)16-21-8-4-3-5-9-21/h3-15,17H,16,18H2,1-2H3 |
InChI Key |
GRKLYGPDXQKKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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